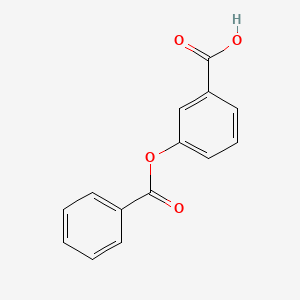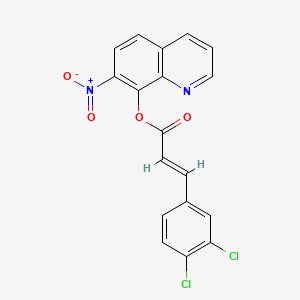![molecular formula C16H20N2O3 B14684206 N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide CAS No. 32411-61-3](/img/structure/B14684206.png)
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is known for its stability and reactivity. The compound has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant and analgesic drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide typically involves the reaction of N-phenylbutanamide with 2,5-dioxopyrrolidin-1-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as an anticonvulsant and analgesic agent.
作用机制
The mechanism of action of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of ion channels, particularly calcium channels, which play a crucial role in neuronal excitability and neurotransmission. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .
相似化合物的比较
Similar Compounds
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative with anticonvulsant properties.
Lacosamide: A functionalized amino acid used in the treatment of epilepsy.
Uniqueness
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is unique due to its hybrid structure, which combines elements of known anticonvulsant drugs. This hybrid structure enhances its efficacy and safety profile, making it a promising candidate for further development .
属性
CAS 编号 |
32411-61-3 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-6-14(19)17(13-7-4-3-5-8-13)11-12-18-15(20)9-10-16(18)21/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI 键 |
GRBHWYZTSVNLKN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(CCN1C(=O)CCC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


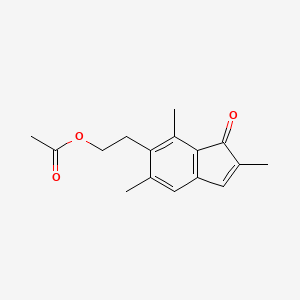

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
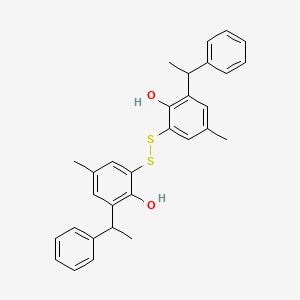
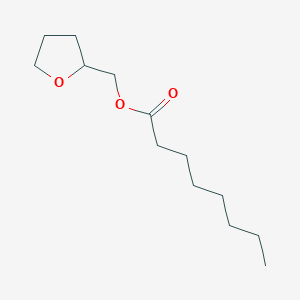
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
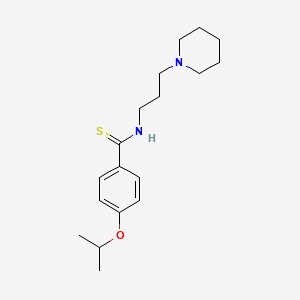

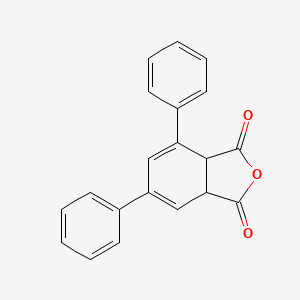
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
